molecular formula C20H16INO B5157980 N-(diphenylmethyl)-2-iodobenzamide

N-(diphenylmethyl)-2-iodobenzamide

Cat. No.: B5157980
M. Wt: 413.3 g/mol
InChI Key: LEDSDXPJDOUOEK-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-iodobenzamide is an organic compound that features a diphenylmethyl group attached to a 2-iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diphenylmethanol to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • N-(diphenylmethyl)-2-chlorobenzamide
  • N-(diphenylmethyl)-2-bromobenzamide

Uniqueness

N-(diphenylmethyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its chloro- and bromo- counterparts. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

N-benzhydryl-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO/c21-18-14-8-7-13-17(18)20(23)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDSDXPJDOUOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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